6,7,8-Indolizinetriol,1-ethoxyoctahydro-,[1R-(1alpha,6bta,7bta,8alpha,8abta)]-(9CI) 6,7,8-Indolizinetriol,1-ethoxyoctahydro-,[1R-(1alpha,6bta,7bta,8alpha,8abta)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 157766-94-4
VCID: VC0121369
InChI: InChI=1S/C10H19NO4/c1-2-15-7-3-4-11-5-6(12)9(13)10(14)8(7)11/h6-10,12-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1
SMILES: CCOC1CCN2C1C(C(C(C2)O)O)O
Molecular Formula: C10H19NO4
Molecular Weight: 217.265

6,7,8-Indolizinetriol,1-ethoxyoctahydro-,[1R-(1alpha,6bta,7bta,8alpha,8abta)]-(9CI)

CAS No.: 157766-94-4

Cat. No.: VC0121369

Molecular Formula: C10H19NO4

Molecular Weight: 217.265

* For research use only. Not for human or veterinary use.

6,7,8-Indolizinetriol,1-ethoxyoctahydro-,[1R-(1alpha,6bta,7bta,8alpha,8abta)]-(9CI) - 157766-94-4

Specification

CAS No. 157766-94-4
Molecular Formula C10H19NO4
Molecular Weight 217.265
IUPAC Name (1R,6R,7R,8R,8aR)-1-ethoxy-1,2,3,5,6,7,8,8a-octahydroindolizine-6,7,8-triol
Standard InChI InChI=1S/C10H19NO4/c1-2-15-7-3-4-11-5-6(12)9(13)10(14)8(7)11/h6-10,12-14H,2-5H2,1H3/t6-,7-,8+,9-,10-/m1/s1
Standard InChI Key MPQOGQDRECTMME-HOTMZDKISA-N
SMILES CCOC1CCN2C1C(C(C(C2)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator